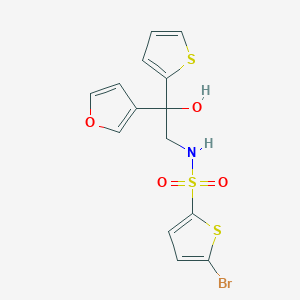

5-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-bromo-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO4S3/c15-12-3-4-13(22-12)23(18,19)16-9-14(17,10-5-6-20-8-10)11-2-1-7-21-11/h1-8,16-17H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTQDFFWDLQYCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(S2)Br)(C3=COC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

Bromination: Introduction of the bromine atom into the thiophene ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Sulfonamide Formation: Reaction of the brominated thiophene with a sulfonamide precursor, often involving a condensation reaction.

Furan and Thiophene Coupling: Formation of the furan and thiophene moieties through cross-coupling reactions such as Suzuki or Stille coupling, using appropriate catalysts like palladium complexes.

Hydroxylation: Introduction of the hydroxyl group via oxidation reactions, possibly using reagents like m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

Oxidation: PCC, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Nucleophiles like amines, thiols, under conditions such as reflux in polar solvents.

Major Products

Oxidation: Conversion of hydroxyl to carbonyl compounds.

Reduction: Formation of amines from sulfonamides.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C14H12BrNO4S3

- Molecular Weight : 434.4 g/mol

- Chemical Structure : The compound features a sulfonamide group, which is known for its biological activity, alongside furan and thiophene rings that contribute to its chemical reactivity and potential pharmacological effects.

Physical Properties

While specific data on density and boiling point are not available, the presence of multiple functional groups suggests varied solubility profiles, which can influence its application in different solvents and matrices.

Medicinal Chemistry

5-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide has been investigated for its potential as an antimicrobial agent. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that derivatives of sulfonamides exhibit activity against a range of pathogens, making this compound a candidate for further development in antibiotic therapies .

Anticancer Research

Recent studies have indicated that compounds containing thiophene and furan rings demonstrate anticancer properties. The unique electronic properties of these heterocycles may enhance interactions with biological targets involved in cancer progression. Preliminary investigations into the cytotoxic effects of this compound against various cancer cell lines have shown promising results .

Materials Science

The compound's ability to form stable complexes with metal ions has led to its exploration in materials science, particularly in the development of sensors and catalysts. Its structural features allow it to act as a ligand in coordination chemistry, which can be utilized in creating novel materials with specific electronic or optical properties .

Environmental Applications

Given the increasing concern over environmental pollutants, research into the degradation of organic contaminants using thiophene-based compounds has gained traction. The compound's potential to act as a catalyst in photodegradation processes can be explored for environmental remediation efforts .

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of sulfonamide compounds were synthesized and evaluated for their antimicrobial properties. The results indicated that modifications to the thiophene and furan rings significantly influenced their efficacy against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural variations in enhancing biological activity .

Case Study 2: Anticancer Efficacy

Research conducted at a leading cancer research institute examined the cytotoxic effects of various thiophene derivatives on breast cancer cell lines. The findings suggested that compounds similar to this compound exhibited significant cell growth inhibition through apoptosis induction mechanisms .

Case Study 3: Catalytic Applications

A recent investigation into the use of thiophene-based compounds as catalysts for organic reactions demonstrated their effectiveness in promoting reactions under mild conditions. This study emphasized the versatility of such compounds in synthetic chemistry, paving the way for greener methodologies .

Mechanism of Action

The biological activity of 5-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide would depend on its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The furan and thiophene rings might interact with biological membranes or proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique hybrid substituent (furan-thiophene-ethanol) distinguishes it from structurally related sulfonamides. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons

Key Observations:

Synthetic Flexibility :

- Alkylation (e.g., propyl derivative ) and Suzuki coupling (e.g., aryl derivatives ) are well-established for introducing substituents. The target compound’s synthesis may require sequential alkylation or cross-coupling to install the furan-thiophene moiety.

- Microwave-assisted coupling (as in ) could optimize yields for bulky substituents .

Biological Activity Trends: Antimicrobial Activity: Simple alkyl derivatives (e.g., propyl) show moderate activity, while aryl/heteroaryl analogs exhibit stronger effects due to improved lipophilicity and target binding . Enzyme Inhibition: Arylthiophene sulfonamides demonstrate potent urease inhibition, critical for treating Helicobacter pylori infections . The target compound’s hydroxyl group may enhance hydrogen bonding with urease active sites.

The hydroxyl group improves solubility compared to purely hydrophobic derivatives (e.g., propyl or aryl analogs), which may influence pharmacokinetics .

Biological Activity

5-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of thiophene sulfonamides. Its unique structural features, including a bromine atom, a furan moiety, and a sulfonamide functional group, suggest potential applications in medicinal chemistry, particularly as antibacterial agents. This article reviews the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 393.3 g/mol. Its structural complexity contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃BrN₂O₃S |

| Molecular Weight | 393.3 g/mol |

| CAS Number | 2034239-01-3 |

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For example, derivatives of thiophene sulfonamides have shown efficacy against multidrug-resistant strains of Klebsiella pneumoniae, particularly those producing New Delhi Metallo-β-lactamase (NDM) .

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC of approximately 0.39 μg/mL against resistant bacterial strains .

- Minimum Bactericidal Concentration (MBC) : The corresponding MBC was found to be 0.78 μg/mL .

The mechanism by which this compound exerts its antibacterial effects involves several pathways:

- Inhibition of Carbonic Anhydrases : Similar compounds have shown inhibitory effects on carbonic anhydrases, which play crucial roles in physiological processes and disease states.

- Biofilm Formation : The compound exhibited significant antibiofilm potential against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in biofilm reduction .

Study on Antimicrobial Efficacy

A study evaluated various thiophene derivatives for their antimicrobial activities using in vitro methods. The results indicated that certain derivatives had MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic isolates, demonstrating strong antibacterial properties .

Interaction Studies

In silico docking studies revealed favorable interactions between the compound and target proteins involved in bacterial resistance mechanisms. These studies are crucial for understanding binding affinities and optimizing drug design.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-N-propylthiophene-2-sulfonamide | Propyl group instead of furan derivative | Antibacterial against Klebsiella |

| 5-(3-hydroxypropyl)thiophene-2-sulfonamide | Hydroxyl group on propyl chain | Carbonic anhydrase inhibition |

| N-(4-fluorobenzoyl)thiophene-2-sulfonamide | Fluorobenzoyl substituent | Antitumor activity |

| 5-(methylthio)thiophene-2-sulfonamide | Methylthio group | Antimicrobial properties |

Q & A

Q. What are the optimal synthetic routes and reaction conditions to maximize the yield of 5-bromo-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. Key steps include:

- Bromination : Use of N-bromosuccinimide (NBS) under inert conditions to introduce bromine atoms to the thiophene ring .

- Sulfonamide formation : Reaction of thiophene-2-sulfonyl chloride with the amine precursor in dry dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Coupling reactions : Palladium-catalyzed Suzuki or Stille couplings to link furan and thiophene moieties. Microwave-assisted synthesis (e.g., 60°C, 10 min, 300 W) improves efficiency .

Q. Critical parameters :

Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the hydroxy group at C2 of the ethyl chain shows a broad peak at δ 5.2–5.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 523.98) .

- X-ray Crystallography : Resolves 3D conformation, revealing intramolecular hydrogen bonds between the sulfonamide and hydroxy groups .

- FT-IR Spectroscopy : Identifies functional groups (e.g., S=O stretches at 1150–1250 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data, such as divergent outcomes in nucleophilic substitution reactions?

Discrepancies often arise from subtle differences in reaction conditions:

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2 pathways, while THF may promote elimination .

- Steric hindrance : Bulky substituents on the ethyl chain (e.g., thiophen-2-yl) slow nucleophilic attack, leading to incomplete substitution .

- pH sensitivity : The hydroxy group’s protonation state (pH 7–9) influences electrophilicity at the sulfonamide sulfur .

Q. Methodological approach :

- Conduct controlled experiments varying solvents, temperatures, and bases (e.g., NaH vs. K₂CO₃).

- Use DFT calculations to model transition states and predict regioselectivity .

Q. What strategies are recommended for designing biological activity assays targeting enzymes or receptors?

- Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, matrix metalloproteinases) based on structural homology .

- Assay design :

- Fluorescence polarization : Track binding affinity using labeled substrates.

- Kinetic assays : Monitor enzyme inhibition (e.g., IC₅₀ determination) under physiological pH .

- Control experiments : Compare with analogs lacking the bromine or furan groups to isolate functional group contributions .

Q. How can reaction mechanisms for key transformations (e.g., coupling or oxidation) be experimentally validated?

- Isotopic labeling : Introduce ¹⁸O at the hydroxy group to trace oxygen migration during oxidation .

- Intermediate trapping : Use low-temperature NMR to detect transient species (e.g., Pd-thiophene complexes in Suzuki coupling) .

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .

Q. What computational methods are suitable for predicting interactions between this compound and biological targets?

- Molecular docking : Use AutoDock Vina to simulate binding poses with carbonic anhydrase IX (PDB: 3IAI). Focus on sulfonamide-Zn²+ interactions .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent .

- QSAR modeling : Correlate substituent electronegativity (e.g., Br vs. Cl) with inhibitory activity .

Q. How can structural modifications improve solubility or pharmacokinetic properties without compromising bioactivity?

- Introduce polar groups : Replace the bromine with a methoxy (-OCH₃) to enhance aqueous solubility .

- Prodrug strategies : Mask the hydroxy group as an acetyl ester for improved membrane permeability .

- Salt formation : Prepare sodium or lysine salts of the sulfonamide to increase bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.